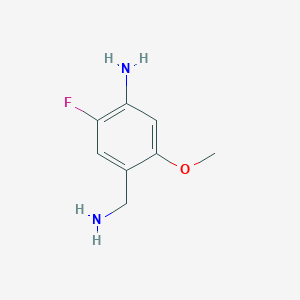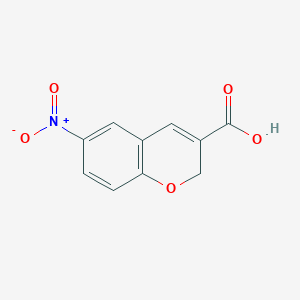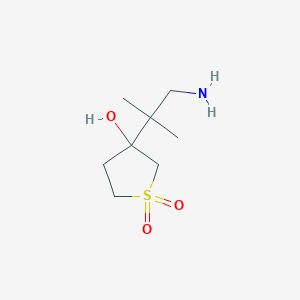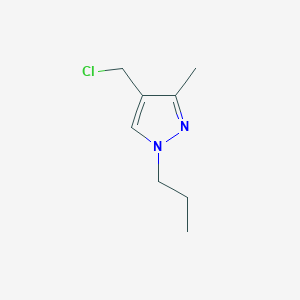
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 3, and a propyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrazoles or methyl-substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also interact with various receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: Lacks the methyl and propyl groups, leading to different reactivity and applications.
3-Methyl-1-propyl-1H-pyrazole: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.
4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the methyl and propyl groups provide steric and electronic effects that influence its chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3-methyl-1-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3 |
Clave InChI |
VTFKJQRHOSWZIF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


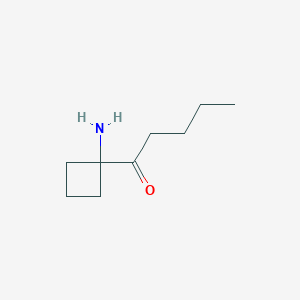
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
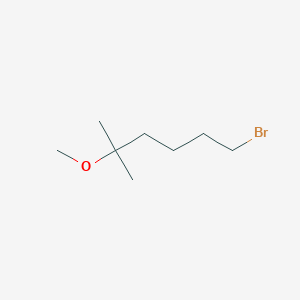
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

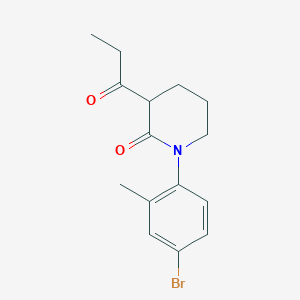
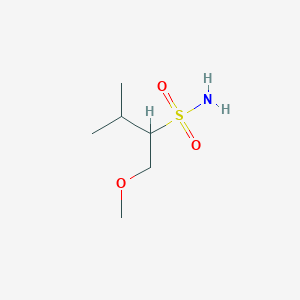
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
